molecular formula C10H11IO2 B12288592 2-Iodobenzenebutanoic acid

2-Iodobenzenebutanoic acid

Cat. No.: B12288592
M. Wt: 290.10 g/mol
InChI Key: KVKNBAFAUUJAKV-UHFFFAOYSA-N
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Description

2-Iodobenzenebutanoic acid is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a butanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodobenzenebutanoic acid typically involves the iodination of benzenebutanoic acid. One common method is the Sandmeyer reaction, where 2-aminobenzoic acid is first diazotized and then reacted with potassium iodide to introduce the iodine atom . The reaction conditions often involve the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar iodination reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure high purity, which can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Iodobenzenebutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-iodoxybenzoic acid.

    Substitution: Formation of various substituted benzenebutanoic acids depending on the nucleophile used.

    Reduction: Formation of 2-iodobenzyl alcohol or 2-iodobenzaldehyde.

Scientific Research Applications

2-Iodobenzenebutanoic acid has several applications in scientific research:

    Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities.

    Materials Science: It is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodobenzenebutanoic acid involves its reactivity due to the presence of the iodine atom and the carboxylic acid group. The iodine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can undergo various transformations such as esterification and amidation. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoic acid: Similar structure but lacks the butanoic acid group.

    2-Iodoxybenzoic acid: An oxidized form of 2-iodobenzoic acid with hypervalent iodine.

    4-Iodobenzoic acid: An isomer with the iodine atom in the para position.

Uniqueness

2-Iodobenzenebutanoic acid is unique due to the presence of both the iodine atom and the butanoic acid group, which provides it with distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

4-(2-iodophenyl)butanoic acid

InChI

InChI=1S/C10H11IO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13)

InChI Key

KVKNBAFAUUJAKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)I

Origin of Product

United States

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